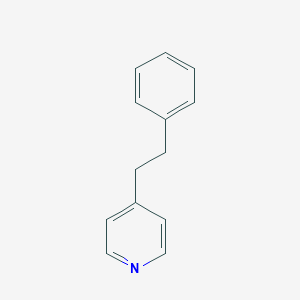

4-Phenethylpyridine

Description

Properties

IUPAC Name |

4-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLBLNRDXXHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277805 | |

| Record name | 4-(2-Phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2116-64-5 | |

| Record name | NSC4276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine-Based Precursors as Synthetic Intermediates

The preparation of N-phenethyl-4-phenylaminopiperidine (Patent CN102249986A) involves a one-pot hydrogenation reductive amination of N-phenethyl-4-piperidone with aniline in ethanol using Raney-Ni as a catalyst. While this method focuses on piperidine derivatives, it highlights the feasibility of using 4-piperidone intermediates for constructing nitrogen-containing heterocycles. For 4-phenethylpyridine synthesis, a analogous approach could involve:

-

Synthesis of 4-pyridyl ketone precursors (e.g., 4-acetylpyridine).

-

Reductive amination with phenethylamine under hydrogenation conditions.

However, direct application is limited by the stability of pyridine under hydrogenation conditions, which often leads to over-reduction to piperidine derivatives. Modifying reaction parameters (e.g., lower H₂ pressure, selective catalysts) may mitigate this issue.

Hydrogenation of Pyridine Derivatives

Patent CN105111136A demonstrates the reduction of 3-substituted pyridine-4-ol to piperidine-4-ketones using NaBH₄. This suggests that pyridine rings can serve as precursors for saturated heterocycles, but preserving aromaticity during reduction remains a hurdle. For this compound, alternative reducing agents (e.g., H₂ with Pd/C under mild conditions) or protective group strategies might enable selective functionalization without ring saturation.

Cross-Coupling Reactions for Direct Functionalization

Suzuki-Miyaura Coupling

The coupling of 4-bromopyridine with phenethylboronic acid represents a theoretically viable route. However, pyridine’s electron-withdrawing nature suppresses the reactivity of aryl halides in cross-coupling reactions. Recent advances in palladium catalysis, such as the use of bulky phosphine ligands (e.g., SPhos, XPhos), could enhance reaction efficiency.

Hypothetical Protocol:

Negishi Coupling

A Negishi coupling between 4-iodopyridine and phenethylzinc bromide offers improved compatibility with electron-deficient arenes. This method avoids boronic acid preparation and may proceed under milder conditions:

-

Catalyst : Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%).

-

Solvent : THF, 60°C, 12h.

-

Limitation : Requires anhydrous conditions and careful handling of organozinc reagents.

Radical-Mediated Alkylation via Minisci Reaction

The Minisci reaction enables alkylation of electron-deficient heteroarenes using carboxylic acid-derived radicals. For this compound:

-

Generate a phenethyl radical from phenethyl carboxylic acid.

-

Direct radical addition to pyridine under oxidative conditions (e.g., AgNO₃, (NH₄)₂S₂O₈).

Key Considerations:

-

Regioselectivity : Pyridine’s nitrogen directs radicals to the 2- and 4-positions. Steric effects favor 4-substitution with bulky groups like phenethyl.

-

Yield Optimization : Adding Brønsted acids (e.g., TFA) enhances protonation of pyridine, improving radical trapping efficiency.

Cyclization Approaches for de Novo Pyridine Synthesis

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch method constructs pyridine rings from aldehydes, β-keto esters, and ammonia. Incorporating phenethylacetaldehyde as the aldehyde component could yield 4-phenethyl-1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine:

Challenges :

-

Phenethylacetaldehyde synthesis requires additional steps.

-

Oxidation may lead to side reactions (e.g., over-oxidation).

Bohlmann-Rahtz Pyridine Synthesis

This method condenses enamines with alkynones to form pyridines. Using a phenethyl-substituted alkynone could direct the phenethyl group to the 4-position:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Phenethylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives .

Scientific Research Applications

4-Phenethylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can serve as a ligand in coordination chemistry and as a probe in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-phenethylpyridine include:

- 4-Alkylpyridines (e.g., 4-n-pentylpyridine)

- 4-Benzylpyridines (e.g., methyl-, chloro-, or cyano-substituted benzylpyridines)

- Substituted Pyridines (e.g., 4-(2-Hydroxyethylamino)-pyridine, 4-(1,1-diphenylethyl)pyridine)

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₁₃N* | 183.2* | Not reported | Pyridine, phenethyl |

| 4-n-Pentylpyridine | C₁₀H₁₅N | 149.2 | Not reported | Pyridine, n-pentyl |

| 4-Benzylpyridine (3A–7A)† | C₁₂H₁₁N | 169.2 | 268–287‡ | Pyridine, substituted benzyl |

| 4-(2-Hydroxyethylamino)-pyridine | C₇H₁₀N₂O | 138.2 | Not reported | Pyridine, hydroxyethylamino |

| 4-(1,1-Diphenylethyl)pyridine | C₁₉H₁₇N | 259.35 | Not reported | Pyridine, diphenylethyl |

*Inferred from structure; †Substituents include -CH₃, -Cl, -CN, -N(CH₃)₂; ‡Range from and –6.

Chemical Reactivity and pKa Differences

- pKa Values : 4-Benzylpyridines exhibit significantly lower pKa (~26.7) compared to 4-alkylpyridines (pKa ~35), making the former stronger nucleophiles in palladium-catalyzed reactions .

- Reaction Yields :

Table 2: Reactivity Comparison in Allylation Reactions

| Compound | Catalyst Loading | Yield (%) | Key Observation |

|---|---|---|---|

| This compound | 1% Pd | 92 | High yield with modified work-up |

| 4-n-Pentylpyridine | 1% Pd | 78 | Moderate yield due to higher pKa |

| 4-Benzylpyridine (-CH₃) | 1% Pd | 85–90 | Enhanced nucleophilicity (pKa 26.7) |

Spectroscopic and Analytical Data

- Infrared Spectroscopy: this compound derivatives (e.g., Q12 in ) show characteristic peaks for -CN (2201 cm⁻¹), C=O (1668 cm⁻¹), and aromatic C-H (3035 cm⁻¹) . Substituted benzylpyridines () exhibit nitro (-NO₂) stretches at 1565 cm⁻¹ and C-Cl bonds at 708 cm⁻¹ .

¹H NMR :

- This compound analogs display aromatic protons at δ 7.18–7.79 ppm and alkyl chain protons at δ 1.70–2.33 ppm .

Biological Activity

4-Phenethylpyridine (4-PEP) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an ethyl group at the para position. Its molecular formula is , and it exhibits a melting point of approximately 50-52 °C. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of 4-PEP can be attributed to its interaction with several molecular targets:

- Antimicrobial Activity : 4-PEP has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that 4-PEP may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This results in inhibited cell proliferation and increased cancer cell death .

- Estrogen Receptor Modulation : Recent studies have shown that 4-PEP can selectively bind to estrogen receptors, particularly ERβ, suggesting potential applications in hormone-related therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-PEP against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The study concluded that 4-PEP could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human breast cancer cells showed that treatment with 4-PEP led to a significant decrease in cell viability (up to 70% reduction at 50 µM concentration). The mechanism was linked to the activation of caspase pathways, confirming its role as an anticancer agent .

Case Study 3: Hormonal Modulation

Research involving human endometrial cancer cells indicated that 4-PEP could enhance transcriptional activity via ERβ, suggesting its potential use in treating estrogen-dependent cancers. The compound displayed a binding affinity ratio greater than 54-fold for ERβ compared to ERα .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.